N-(2H-1,3-benzodioxol-5-yl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide is a complex organic compound with potential applications in medicinal chemistry, particularly in the field of oncology. This compound is characterized by its unique structure, which includes a benzodioxole moiety and a pyrrolo[3,2-d]pyrimidine core, making it a promising candidate for various biological activities.
Mechanism of Action
Target of Action
The primary targets of N-(2H-1,3-benzodioxol-5-yl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide are microtubules and their component protein, tubulin . Microtubules play a crucial role in cell division, and tubulin is a leading target for anticancer agents .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and cell apoptosis .
Biochemical Pathways
The compound affects the biochemical pathways related to cell division and apoptosis. By interacting with microtubules and tubulin, it disrupts the normal cell division process, leading to cell cycle arrest . This disruption of the cell cycle triggers programmed cell death or apoptosis .
Result of Action
The result of the action of this compound is the induction of apoptosis in cancer cells . By causing cell cycle arrest at the S phase, it triggers programmed cell death, leading to the reduction of cancer cell populations .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been found to inhibit mitochondrial membrane potential, which is crucial in glucose-starved tumor cells . This suggests that N-(2H-1,3-benzodioxol-5-yl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide may interact with enzymes involved in energy metabolism .
Cellular Effects
This compound has been found to be efficacious in tumor cells experiencing glucose starvation . It influences cell function by inhibiting mitochondrial membrane potential, which is crucial for the survival of glucose-starved cells .
Molecular Mechanism
The compound exerts its effects at the molecular level through various mechanisms. One of the key mechanisms is the inhibition of mitochondrial membrane potential . This inhibition is crucial for the survival of glucose-starved cells, suggesting that this compound may have potential antitumor activity for the treatment of glucose-starved tumors .
Temporal Effects in Laboratory Settings
Its ability to inhibit mitochondrial membrane potential suggests that it may have long-term effects on cellular function .
Metabolic Pathways
Its ability to inhibit mitochondrial membrane potential suggests that it may interact with enzymes involved in energy metabolism .
Subcellular Localization
Its ability to inhibit mitochondrial membrane potential suggests that it may be localized in the mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide typically involves multiple steps, including the formation of the benzodioxole and pyrrolo[3,2-d]pyrimidine moieties, followed by their coupling. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to form the desired bonds . The reaction conditions often include the use of bases like cesium carbonate and solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents include palladium catalysts for cross-coupling reactions, bases like cesium carbonate for deprotonation, and solvents such as ethanol or dimethylformamide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in cell-based assays to investigate its effects on cellular pathways and functions.
Medicine: It has potential as an anticancer agent, particularly in targeting glucose-starved tumor cells.
Industry: The compound can be used in the development of new pharmaceuticals and chemical products.
Comparison with Similar Compounds
Similar Compounds
Amuvatinib: A kinase inhibitor with a similar benzodioxole structure.
Compound 6: An amuvatinib derivative with enhanced efficacy in glucose-starved tumor cells.
Indole-based Compounds: These compounds share structural similarities and have been studied for their anticancer properties.
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide is unique due to its specific combination of functional groups and its ability to target multiple pathways involved in cancer cell survival. This makes it a versatile compound for further research and development in medicinal chemistry.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-2-26-13-24-21-17(15-6-4-3-5-7-15)11-27(22(21)23(26)29)12-20(28)25-16-8-9-18-19(10-16)31-14-30-18/h3-11,13H,2,12,14H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOABRPQURVAHER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.